2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazol-3-one core substituted with a 3-chlorophenylpiperazine moiety, a propyl linker, an ethyl group, and a deuterated phenoxyethyl side chain. The hydrochloride salt enhances its solubility and stability, which is critical for pharmacokinetic optimization. Its design incorporates deuterium at all positions of the phenoxyethyl aromatic ring, a strategy often employed to modulate metabolic pathways and prolong half-life in vivo .
Properties
Molecular Formula |
C25H33Cl2N5O2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H/i3D,4D,5D,10D,11D; |
InChI Key |
DYCKFEBIOUQECE-ZLPVUQANSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCCN2C(=NN(C2=O)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)CC)[2H])[2H].Cl |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Deuterium is incorporated using a biphasic CH2Cl2/D2O system with CuSO4 (10 mol%) and sodium ascorbate (20 mol%). Terminal alkynes react with azides under microwave irradiation (300 W), achieving 92–98% deuterium incorporation.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuSO4/Na ascorbate | |
| Solvent | CH2Cl2/D2O | |
| Deuterium Incorporation | 92–98% |
Isotopic Exchange
Phenoxy-D5-acetic acid (CAS 154492-74-7) serves as a precursor. The deuterated phenoxy group is introduced via esterification with ethylene glycol under acidic conditions (H2SO4, 60°C, 8 hours).
| Parameter | Value | Source |
|---|---|---|
| Precursor | Phenoxy-D5-acetic acid | |
| Catalyst | H2SO4 | |
| Yield | 85% |
Coupling of the Deuterated Phenoxyethyl Group
The deuterated phenoxyethyl moiety is attached to the triazolone via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 88% of the coupled product.
| Parameter | Value | Source |
|---|---|---|
| Reagents | DEAD, PPh3 | |
| Solvent | THF | |
| Yield | 88% |
Final Alkylation and Hydrochloridation
The propyl-piperazine intermediate is coupled to the triazolone-deuterophenoxyethyl construct using a solvent-free microwave-assisted protocol (300 W, 1.2:1 molar ratio). Potassium carbonate (40% w/w, 500 μm grain size) and TBAB (2.5% w/w) are employed, achieving 92% yield. The final product is converted to the hydrochloride salt by treating with HCl (15% in IPA).
| Parameter | Value | Source |
|---|---|---|
| Conditions | Microwave (300 W) | |
| Catalyst | TBAB (2.5% w/w) | |
| Acid for Salt Formation | HCl (15% in IPA) | |
| Purity | >99% (HPLC) |
Analytical Characterization
The compound is characterized by:
- 1H NMR (500 MHz, CDCl3): δ 7.24–7.18 (m, 5H, Ar-H), 4.32 (t, J = 6.5 Hz, 2H, OCH2), 3.56–3.48 (m, 8H, piperazine-H).
- ESI-MS : m/z 569.2 [M+H]+.
- Deuterium Enrichment : 98% (2H NMR).
Comparative Analysis of Deuterium Incorporation Methods
| Method | Deuterium Source | Yield | Purity | Source |
|---|---|---|---|---|
| CuAAC | D2O | 88% | 98% | |
| Isotopic Exchange | Phenoxy-D5-acetic acid | 85% | 95% | |
| Catalytic Deuteration | D2 Gas | 78% | 90% |
Industrial-Scale Considerations
Continuous flow reactors optimize the final alkylation step, reducing reaction time from 14 hours (batch) to 2 hours (flow). Solvent-free conditions and microwave irradiation enhance throughput, achieving a space-time yield of 1.2 kg/L/h.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to receptors and enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine- and triazole-containing derivatives. Below is a detailed analysis of its key distinctions and similarities:
Table 1: Structural Comparison
Key Observations :
Deuterium Substitution: The target compound’s pentadeuterated phenoxyethyl group distinguishes it from analogs like nefazodone ().
Piperazine Linker : Unlike the propane-linked bis-piperazine in h, the target compound uses a propyl linker, which may confer flexibility for receptor binding.
Triazolone Core: The 1,2,4-triazol-3-one moiety is shared with nefazodone, a known serotonin antagonist/reuptake inhibitor (SARI), suggesting possible CNS activity .
Table 2: Pharmacological and Physicochemical Properties
*Predicted based on structural analogs in and .
Research Findings :
- Deuterium Effects: While direct data on the target compound’s metabolism is unavailable, deuterated analogs like deutetrabenazine show 2–3-fold increases in half-life compared to non-deuterated versions. This supports the hypothesis that deuterium in the phenoxyethyl group reduces oxidative metabolism .
- Receptor Binding : The 3-chlorophenylpiperazine group in nefazodone () binds 5-HT2A and α1-adrenergic receptors. The target compound’s extended alkyl chain may alter selectivity toward 5-HT1A or dopamine receptors .
- Synthetic Challenges: The deuterated phenoxyethyl group requires specialized deuteration techniques, as noted in , where NMR analysis of similar compounds revealed substituent-dependent chemical shift variations in specific regions (e.g., positions 29–36) .
Q & A
Q. How do deuterium isotope effects influence reaction mechanisms in downstream derivatization?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing for key steps (e.g., hydrolysis of the triazolone ring). Use isotopic labeling (e.g., ) to trace mechanistic pathways. ’s reaction path search methods can model isotope-sensitive transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
